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molecular formula CF3OCF2CF2CF2OCFHCF2COOH<br>C7H2F12O4 B6596476 4,8-Dioxa-3H-perfluorononanoic acid CAS No. 919005-14-4

4,8-Dioxa-3H-perfluorononanoic acid

Cat. No. B6596476
M. Wt: 378.07 g/mol
InChI Key: AFDRCEOKCOUICI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08809580B2

Procedure details

To 2.3 mL (22 mmol) of 30% H2O2 in 20 mL of chloroform, 13.28 g (80 mmol) of hexafluoroacetone (pre-generated from HFA-hydrate) was added followed by 2,2,3-trifluoro-3-(1,1,2,2,3,3-hexafluoro-3-trifluoromethoxy-propoxy)-propan-1-ol (3.64 g, 10 mmol). The mixture was stirred 2 days at room temperature. After separation of phases and evaporation of solvent, the residue was examined by 19F NMR spectroscopy. Yield of the raw product 52%.
Name
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
13.28 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
2,2,3-trifluoro-3-(1,1,2,2,3,3-hexafluoro-3-trifluoromethoxy-propoxy)-propan-1-ol
Quantity
3.64 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
OO.FC(F)(F)C(C(F)(F)F)=[O:6].[F:13][C:14]([F:34])([CH:17]([F:33])[O:18][C:19]([F:32])([F:31])[C:20]([F:30])([F:29])[C:21]([F:28])([F:27])[O:22][C:23]([F:26])([F:25])[F:24])[CH2:15][OH:16]>C(Cl)(Cl)Cl>[F:13][C:14]([F:34])([CH:17]([F:33])[O:18][C:19]([F:32])([F:31])[C:20]([F:29])([F:30])[C:21]([F:27])([F:28])[O:22][C:23]([F:24])([F:25])[F:26])[C:15]([OH:6])=[O:16]

Inputs

Step One
Name
Quantity
2.3 mL
Type
reactant
Smiles
OO
Name
Quantity
13.28 g
Type
reactant
Smiles
FC(C(=O)C(F)(F)F)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
2,2,3-trifluoro-3-(1,1,2,2,3,3-hexafluoro-3-trifluoromethoxy-propoxy)-propan-1-ol
Quantity
3.64 g
Type
reactant
Smiles
FC(CO)(C(OC(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred 2 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After separation of phases and evaporation of solvent

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
FC(C(=O)O)(C(OC(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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